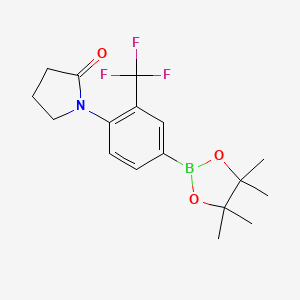
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C16H22BNO3. It is a boronic acid derivative that features a pyrrolidinyl group and a trifluoromethyl group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of a suitable aryl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable base and solvent to facilitate the reaction.
Pinacol Ester Formation: The final step involves the esterification of the boronic acid intermediate with pinacol to form the desired pinacol ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of biologically active molecules and probes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with target molecules. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
相似化合物的比较
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- 3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
- 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both the pyrrolidinyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.
属性
分子式 |
C17H21BF3NO3 |
|---|---|
分子量 |
355.2 g/mol |
IUPAC 名称 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)11-7-8-13(12(10-11)17(19,20)21)22-9-5-6-14(22)23/h7-8,10H,5-6,9H2,1-4H3 |
InChI 键 |
QEBVFXOEKKOUKO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


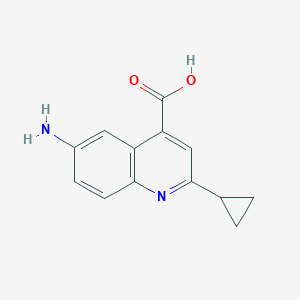
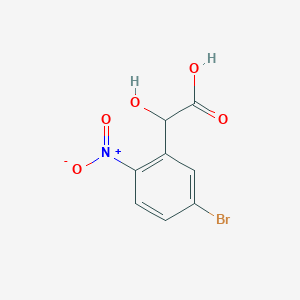

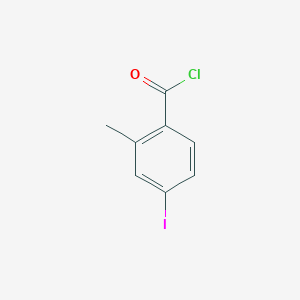
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
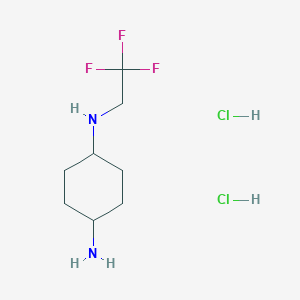
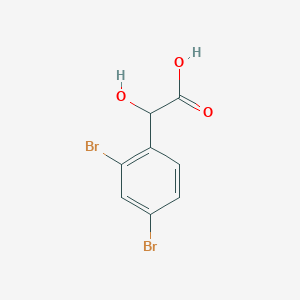
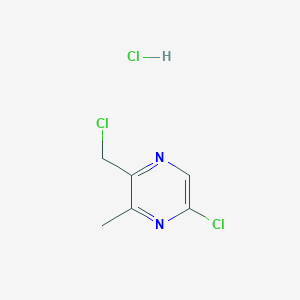
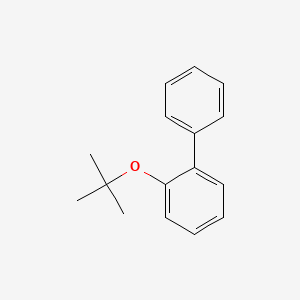
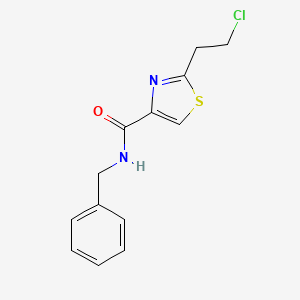
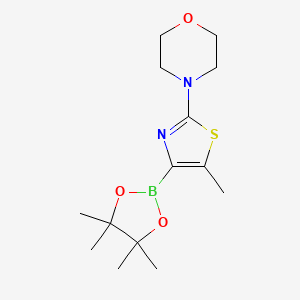
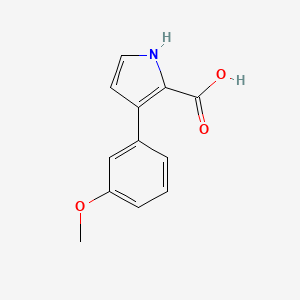
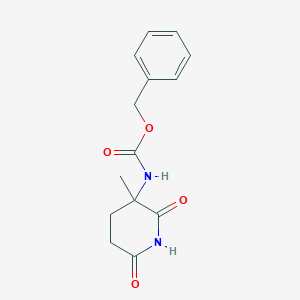
![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)
